(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of “(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate” are not available in the search results .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides. This method is particularly effective for aryl bromides bearing sulfonyl groups and represents an advancement in borylation techniques (Takagi & Yamakawa, 2013).
Application in Organic Reactions
- The compound has been employed in water-mediated three-component Wittig–SNAr reactions, demonstrating high stereoselectivity and yield. These reactions are crucial for generating intermediates used in the synthesis of kinase inhibitors, highlighting the compound's importance in medicinal chemistry research (Xu et al., 2015).
Crystal Structure and DFT Studies
- Detailed crystallographic and conformational analyses of boric acid ester intermediates containing the (E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate moiety have been conducted. These studies provide insights into the molecular structures and physicochemical properties of such compounds, which are valuable for the development of new materials and chemical entities (Huang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJVFYWVQLYNW-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682246 | |
Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | |
CAS RN |
1132669-74-9 | |
Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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